molecular formula C18H19BrFN3O2S2 B4348761 5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE

5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE

Cat. No.: B4348761
M. Wt: 472.4 g/mol
InChI Key: VZFYTEZPUVRCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE is a complex organic compound that features a combination of bromine, pyrazole, fluorobenzyl, and thiophenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene ring, followed by the introduction of the bromine, pyrazole, and fluorobenzyl groups through various substitution and coupling reactions. Common reagents used in these reactions include brominating agents, pyrazole derivatives, and fluorobenzyl halides. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may involve varying temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The presence of the bromine, pyrazole, and fluorobenzyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-chlorobenzyl)-2-thiophenesulfonamide
  • 5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-methylbenzyl)-2-thiophenesulfonamide

Uniqueness

Compared to similar compounds, 5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

5-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[(4-fluorophenyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrFN3O2S2/c1-3-22-11-15(13(2)21-22)12-23(10-14-4-6-16(20)7-5-14)27(24,25)18-9-8-17(19)26-18/h4-9,11H,3,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFYTEZPUVRCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.